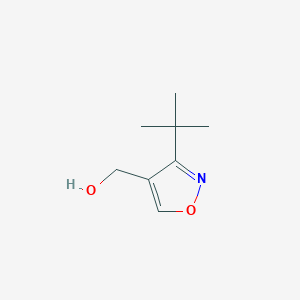![molecular formula C17H21N3O6 B2690480 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide CAS No. 899730-84-8](/img/structure/B2690480.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide is a complex organic compound characterized by its unique spirocyclic structure and the presence of both oxalamide and nitrophenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The initial step involves the synthesis of the 1,4-dioxaspiro[4.5]decan-2-ylmethyl intermediate. This can be achieved through a cyclization reaction of a suitable diol with a dihalide under acidic conditions.
Introduction of the Oxalamide Group: The spirocyclic intermediate is then reacted with oxalyl chloride to introduce the oxalamide functionality. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Attachment of the Nitrophenyl Group: Finally, the nitrophenyl group is introduced through a nucleophilic substitution reaction. The nitrophenylamine is reacted with the oxalamide intermediate under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the nitro group to an amine. Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group. Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its nitrophenyl group allows for easy detection and quantification in various assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structural features suggest it could interact with specific biological targets, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, the compound can be used in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism by which N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide: Similar structure but with a different position of the nitro group.
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide is unique due to the specific positioning of the nitro group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where such interactions are critical.
This detailed overview provides a comprehensive understanding of N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(3-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6/c21-15(16(22)19-12-5-4-6-13(9-12)20(23)24)18-10-14-11-25-17(26-14)7-2-1-3-8-17/h4-6,9,14H,1-3,7-8,10-11H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRNZETVEKFOBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2690399.png)
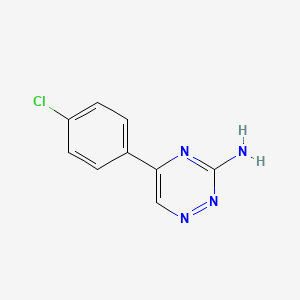
![N-(2,4-DIMETHYLPHENYL)-2-{6-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE](/img/structure/B2690402.png)
![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2690403.png)
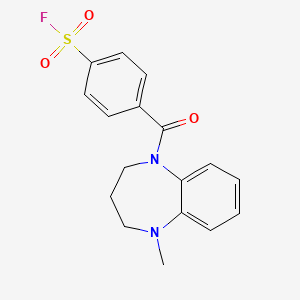
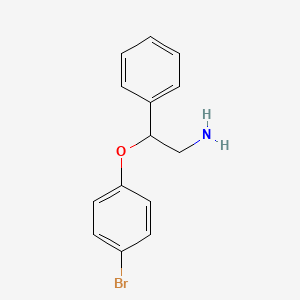
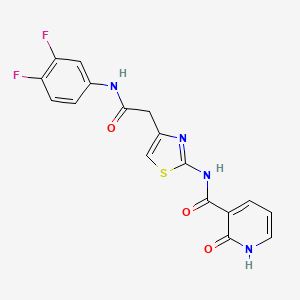
![(E)-2-(4-methylphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide](/img/structure/B2690412.png)
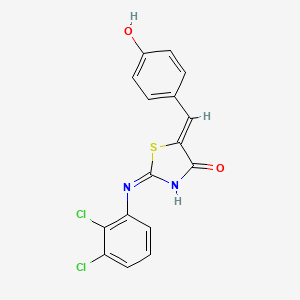
![N-(1,3-Dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide](/img/structure/B2690414.png)
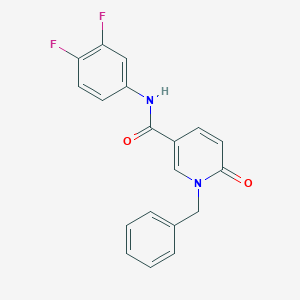
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenoxybenzenesulfonamide](/img/structure/B2690417.png)
![3-benzoyl-1-[(pyridin-4-yl)methyl]thiourea](/img/structure/B2690418.png)
